
Laropiprant
Descripción general
Descripción
Laropiprant es un compuesto químico que se utilizaba principalmente en combinación con niacina para reducir los niveles de colesterol en sangre, específicamente el lipoproteína de baja densidad (LDL) y la lipoproteína de muy baja densidad (VLDL). Aunque no tiene efectos reductores del colesterol por sí solo, es eficaz para reducir el enrojecimiento facial causado por la niacina. Este compuesto actúa como un antagonista selectivo del subtipo de receptor de prostaglandina D2 DP1, que es responsable de la vasodilatación que provoca el enrojecimiento .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de laropiprant implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes. El proceso generalmente comienza con la preparación del núcleo de indol, seguido de la introducción de varios sustituyentes, como los grupos clorobencilo, flúor y metilsulfonilo. El paso final implica la formación de la parte de ácido acético.
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación y caracterización .
Análisis De Reacciones Químicas
Tipos de Reacciones: Laropiprant sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno en la molécula.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Productos Mayores: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxigenados, mientras que la reducción puede producir diferentes formas hidrogenadas .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Cholesterol Management
Laropiprant is most recognized for its role in combination with niacin as a treatment for dyslipidemia. The combination product, marketed as Tredaptive or Cordaptive, aims to lower low-density lipoprotein cholesterol and very low-density lipoprotein cholesterol levels while mitigating the flushing side effects commonly associated with niacin therapy. Clinical studies have demonstrated the efficacy of this combination in improving lipid profiles and enhancing patient adherence to treatment regimens due to reduced flushing symptoms .
Clinical Trials
The HPS2-THRIVE study, a significant clinical trial involving over 25,000 participants, assessed the cardiovascular benefits of extended-release niacin combined with this compound. The trial aimed to determine if this combination could reduce vascular events compared to statin therapy alone. Although the study did not find a significant reduction in cardiovascular events, it provided valuable insights into the safety and tolerability of this compound in a large patient population .
Dermatological Applications
Topical Use for Rosacea
this compound has been explored for its topical application in treating rosacea, a chronic inflammatory skin condition characterized by facial redness and flushing. Research indicates that this compound may effectively reduce inflammation and vasodilation associated with rosacea by antagonizing the effects of prostaglandin D2 in the skin . This potential application highlights this compound's versatility beyond systemic administration.
Biological Research Applications
Mechanistic Studies
In biological research, this compound serves as a tool for studying lipid metabolism and the inflammatory pathways mediated by prostaglandins. It helps elucidate the role of DP1 receptors in various physiological processes, including platelet aggregation and vascular responses. Studies have shown that this compound can influence platelet function by inhibiting prostaglandin D2-mediated effects, thereby providing insights into its potential use in thrombotic conditions .
Inflammation Modulation
this compound's ability to modulate inflammatory responses makes it a candidate for investigating other inflammatory disorders. Its selective antagonism of DP1 receptors can be leveraged to explore therapeutic strategies for conditions characterized by excessive inflammation or allergic reactions .
Several studies have documented this compound's efficacy and safety profile:
- Study on Pharmacokinetics : A randomized crossover study assessed the pharmacokinetics of rosiglitazone when coadministered with this compound, finding no significant alterations in drug metabolism, indicating that this compound does not inhibit CYP2C8-mediated metabolism .
- Effects on Platelet Function : In vitro studies demonstrated that this compound could prevent the inhibitory effects of prostaglandin D2 on platelet aggregation, suggesting its potential utility in managing conditions associated with abnormal platelet function .
Mecanismo De Acción
Laropiprant ejerce sus efectos al antagonizar selectivamente el subtipo de receptor de prostaglandina D2 DP1. Este receptor participa en el proceso de vasodilatación que provoca el enrojecimiento facial. Al inhibir este receptor, this compound reduce eficazmente la respuesta de enrojecimiento inducida por la niacina. Los objetivos y vías moleculares involucrados incluyen la inhibición de la activación de DP1 inducida por la prostaglandina D2, lo que lleva a una reducción del flujo sanguíneo y la vasodilatación .
Compuestos Similares:
Pranlukast: Otro antagonista del receptor de prostaglandina utilizado para tratar trastornos alérgicos.
Ácido acetilsalicílico (aspirina): Conocido por sus propiedades antiinflamatorias y su capacidad para inhibir la síntesis de prostaglandinas.
Montelukast: Un antagonista del receptor de leucotrienos utilizado para controlar el asma y la rinitis alérgica.
Singularidad de this compound: this compound es único en su antagonismo selectivo del receptor DP1, lo que lo hace particularmente eficaz para reducir el enrojecimiento inducido por la niacina sin afectar otras vías de prostaglandinas. Esta especificidad lo diferencia de otros compuestos que pueden tener efectos más amplios o menos dirigidos .
Comparación Con Compuestos Similares
Pranlukast: Another prostaglandin receptor antagonist used for treating allergic disorders.
Aspirin: Known for its anti-inflammatory properties and ability to inhibit prostaglandin synthesis.
Montelukast: A leukotriene receptor antagonist used for managing asthma and allergic rhinitis.
Uniqueness of Laropiprant: this compound is unique in its selective antagonism of the DP1 receptor, making it particularly effective in reducing niacin-induced flushing without affecting other prostaglandin pathways. This specificity sets it apart from other compounds that may have broader or less targeted effects .
Actividad Biológica
Laropiprant, a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1), has garnered attention due to its potential therapeutic applications, particularly in cardiovascular health and lipid metabolism. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on platelet function, lipid profiles, and clinical implications based on various studies.
This compound exhibits a high affinity for the DP1 receptor, with an IC50 value of 0.09 nM in washed platelets, indicating its potency as a prostaglandin D2 receptor antagonist . The compound selectively inhibits the activation of platelets mediated by prostanoids such as thromboxane (TP) and E-type prostanoid (EP)-3 receptors. This inhibition is critical as it prevents platelet aggregation and thrombus formation, which are pivotal in cardiovascular events .
Effects on Platelet Function
In Vitro Studies : Research has demonstrated that this compound can mitigate the inhibitory effects of PGD2 on platelet function. Specifically, it prevents increases in intracellular calcium levels that lead to platelet activation. In assays measuring platelet aggregation and activation markers such as P-selectin expression and glycoprotein IIb/IIIa activation, this compound showed significant anti-platelet properties at higher concentrations .
Clinical Implications : In a randomized clinical trial involving patients with dyslipidemia, the combination of extended-release niacin and this compound (ERN/LRPT) improved lipid profiles while also affecting platelet counts. The treatment resulted in a notable reduction in total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and non-HDL-C, alongside an increase in high-density lipoprotein cholesterol (HDL-C) levels .
Lipid-Lowering Effects
This compound is often co-administered with niacin to enhance lipid-lowering efficacy. In clinical trials, ERN/LRPT has shown significant improvements in lipid parameters compared to niacin alone. For instance, one study reported reductions of 15% in TC and 25% in TG levels after treatment with ERN/LRPT .
Case Studies and Clinical Trials
- HPS2-THRIVE Trial : This large-scale trial assessed the long-term effects of ERN/LRPT in patients at high risk for vascular events. The study found that while the combination improved lipid profiles, it also increased the risk of myopathy when used with statins .
- Intracerebral Hemorrhage Model : In animal models, this compound demonstrated protective effects against brain injury following intracerebral hemorrhage (ICH). Treatment with this compound significantly reduced lesion volume and neurological deficits compared to control groups, suggesting its potential utility in neuroprotection .
Study/Trial | Findings |
---|---|
In Vitro Platelet Study | This compound inhibited platelet activation via TP and EP3 receptors, reducing thrombus formation. |
HPS2-THRIVE Trial | Improved lipid profiles; increased risk of myopathy when combined with statins. |
ICH Model | Reduced lesion volume and neurological deficits post-treatment with this compound. |
Propiedades
IUPAC Name |
2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFFJDQHYLNEJK-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205756 | |
Record name | Laropiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571170-77-9 | |
Record name | Laropiprant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571170-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laropiprant [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571170779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laropiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Laropiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 571170-77-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAROPIPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7N11T8O78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.